Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate
Description
Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate is an ester derivative featuring an amino group and a tetrahydrofuran (oxolane) ring substituent. Its molecular formula is C₈H₁₅NO₃ (molecular weight: 173.21 g/mol), with a purity of 95% as reported in commercial sources . The compound’s structure includes a methyl ester group, a central amino group, and an oxolane-3-ylmethyl moiety, making it a versatile intermediate for pharmaceutical synthesis or chemical derivatization.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-3-(oxolan-3-yl)propanoate |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)8(5-10)4-7-2-3-13-6-7/h7-8H,2-6,10H2,1H3 |
InChI Key |
LNQSCMIIRUHLMG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1CCOC1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate typically involves the reaction of oxolane derivatives with amino acids or their esters. One common method is the esterification of 3-amino-2-[(oxolan-3-yl)methyl]propanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar esterification processes on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in various biochemical pathways. The oxolane ring and amino group play crucial roles in its reactivity and interactions.
Comparison with Similar Compounds
Positional Isomers: Oxolane Substitution
Methyl 2-amino-3-(oxolan-2-yl)propanoate (CID 64146729)
- Molecular Formula: C₈H₁₅NO₃ (identical to the target compound).
- Key Difference : The oxolane ring is attached at the 2-position instead of the 3-position.
- Implications :
Ring-Size Variants: Oxetane Derivatives
Methyl 2-[(oxetan-3-yl)amino]propanoate (CAS 1512660-12-6)
- Molecular Formula: C₇H₁₃NO₃ (smaller due to the 4-membered oxetane ring).
- Key Differences: Oxetane (4-membered ring) vs. oxolane (5-membered). Amino group directly linked to the oxetane ring.
- Implications :
Amino-Protected Derivatives
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate
- Molecular Formula : C₁₀H₂₀N₂O₄ (larger due to Boc protection).
- Key Differences: Boc (tert-butoxycarbonyl) group protects the secondary amino group. No oxolane substituent.
- Implications :
Salt Forms
Methyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride (CAS 1343057-71-5)
- Molecular Formula: C₈H₁₆ClNO₃ (hydrochloride salt).
- Key Differences: Protonated amino group (NH₃⁺Cl⁻) enhances aqueous solubility. Potential for improved crystallinity compared to the free base .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |
|---|---|---|---|---|
| Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate | C₈H₁₅NO₃ | 173.21 | Not specified | Oxolane-3-ylmethyl substituent |
| Methyl 2-amino-3-(oxolan-2-yl)propanoate | C₈H₁₅NO₃ | 173.21 | CID 64146729 | Oxolane-2-yl substituent |
| Methyl 2-[(oxetan-3-yl)amino]propanoate | C₇H₁₃NO₃ | 159.19 | 1512660-12-6 | Oxetane ring, direct amino linkage |
| Methyl 2-amino-3-(oxolan-3-yl)propanoate HCl | C₈H₁₆ClNO₃ | 209.67 | 1343057-71-5 | Hydrochloride salt form |
Biological Activity
Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features an oxolane (tetrahydrofuran) ring, which contributes to its unique properties and interactions within biological systems.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially through modulation of neurotransmitter systems.
- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of novel antibacterial agents.
Anticancer Activity
A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound was tested against breast adenocarcinoma (MCF-7), melanoma (A375), and colorectal carcinoma (HCT116) cell lines using MTT assays. Results showed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A375 | 10 | ROS production and lipid peroxidation |
| HCT116 | 20 | Cell cycle arrest |
These findings suggest that this compound could be an effective agent in cancer therapy, particularly for resistant tumor types.
Neuroprotective Effects
In another study, the neuroprotective effects of the compound were evaluated in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The results demonstrated that treatment with this compound significantly reduced cell death and oxidative damage, suggesting a protective role against neurodegeneration.
The mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Oxidative Stress Modulation : It enhances the cellular antioxidant defenses, reducing oxidative damage in neuronal cells.
- Protein Interaction : Binding studies reveal that this compound interacts with various proteins involved in signaling pathways related to cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
